molecular formula C6H12 B1581402 trans-4-Methyl-2-pentene CAS No. 674-76-0

trans-4-Methyl-2-pentene

Cat. No. B1581402
CAS RN: 674-76-0
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-SNAWJCMRSA-N
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Description

Trans-4-Methyl-2-pentene (TMP) is a colorless, volatile organic compound (VOC) with a molecular weight of 86.1 g/mol. It is a hydrocarbon with a five-membered ring structure and has a boiling point of 114.3°C. It is a highly flammable liquid and can be found in many industrial products such as solvents, lubricants, and adhesives. TMP is also used in the manufacture of plastics, rubber and coatings.

Scientific Research Applications

1. Dielectric Material in Energy Storage Applications

  • Poly-4-methyl-1-pentene as a Dielectric Material: Research indicates that poly-4-methyl-1-pentene, a transparent, high melting point polymer, shows similar dielectric performance to biaxially oriented polypropylene (BOPP), a widely used dielectric material in capacitors. It can be significantly utilized in energy storage applications, especially in electrical capacitors, due to its desirable properties like high energy density, high breakdown strength, and low dielectric loss. This application has led to a surge in global research and patents in the field of polymer composites for energy storage, focusing on poly-4-methyl-1-pentene composites (Ghule, Laad, & Tiwari, 2021).

2. Chemical Kinetics and Reaction Studies

  • Thermal Reaction of 2-pentene : A study on the thermal reaction of 2-pentene (both cis and trans) at temperatures ranging from 470° to 535°C revealed the formation of various decomposition products like methane, 1,3-butadiene, and minor primary products including trans-2-pentene. This study is crucial for understanding the chemical kinetics and reaction mechanisms of pentene isomers at high temperatures (Perrin, Richard, & Martin, 1978).

3. Homogeneous Catalysis in Organic Synthesis

  • Isomerization by Palladium Compounds : Research demonstrates that the isomerization of n-pentenes, including trans-2-pentene, can be effectively catalyzed by palladous chloride and its nitrile complexes. This process is significant in organic synthesis, particularly in solvent environments like benzene, ethyl acetate, and methyl ethyl ketone (Bond & Hellier, 1965).

4. Polymerization Studies

  • Polymerization of 4-methyl-1-pentene : Utilizing α-diimine nickel complexes and MAO, branched α-olefin 4-methyl-1-pentene has been polymerized, resulting in amorphous elastomers. This research is key in understanding the effects of catalyst structure and polymerization parameters on the production of poly(4-methyl-1-pentene)s, which are important in various industrial applications (Gao et al., 2011).

5. Surface Chemistry and Catalysis

  • Alkene Chemistry on Palladium Surfaces : The adsorption and reaction of trans-2-pentene on Pd(111) and Pd/Al2O3 catalysts have been extensively studied, showing distinct molecular adsorption states. This research is vital for understanding the mechanisms of alkene chemistry on metal surfaces, which is fundamental in catalysis and surface science (Doyle, Shaikhutdinov, & Freund, 2004).

Mechanism of Action

Target of Action

trans-4-Methyl-2-pentene is an organic compound that belongs to the class of alkenes . The primary targets of this compound are the carbon-carbon double bonds present in its structure .

Mode of Action

The mode of action of this compound involves interactions with its carbon-carbon double bonds. These bonds can undergo reactions such as hydrogenation, where hydrogen atoms are added across the double bond . This reaction can be partial, forming an alkene, or complete, forming an alkane . The specific product formed depends on the catalyst used and the reaction conditions .

Biochemical Pathways

The hydrogenation of this compound affects the carbon-carbon double bond, transforming it into a single bond in the case of complete hydrogenation . This reaction is part of the broader class of reduction reactions, which play a crucial role in various biochemical pathways, including energy production and biosynthesis of complex molecules .

Pharmacokinetics

Its physical properties, such as its liquid form and density of 0.686 g/mL at 20 °C, may also influence its pharmacokinetics .

Result of Action

The result of the action of this compound primarily involves the transformation of the carbon-carbon double bond. In the case of hydrogenation, the addition of hydrogen atoms across the double bond can result in the formation of alkenes or alkanes . These products have different properties and reactivities compared to the original alkyne, which can lead to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of catalysts and the reaction conditions can determine the specific products formed during hydrogenation . Additionally, safety data indicates that this compound is a flammable liquid and can cause skin and eye irritation, indicating that its handling and storage conditions can impact its stability and efficacy .

properties

IUPAC Name

(E)-4-methylpent-2-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+
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InChI Key

LGAQJENWWYGFSN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(C)C
Source PubChem
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID101015956
Record name (2E)-4-methylpent-2-ene
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name (E)-4-Methylpent-2-ene
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Vapor Pressure

223.0 [mmHg]
Record name (E)-4-Methylpent-2-ene
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CAS RN

674-76-0, 4461-48-7
Record name trans-4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene, (2E)-
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Record name trans-4-Methyl-2-pentene
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Record name 4-METHYL-2-PENTENE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of trans-4-methyl-2-pentene?

A1: this compound is an unsaturated hydrocarbon with a six-carbon chain containing one double bond. As its name suggests, the methyl group (-CH3) is located on the fourth carbon, and the double bond is between the second and third carbons. The "trans" designation indicates that the two larger substituents on the double bond (the pentyl and methyl groups) are positioned on opposite sides of the double bond. []

Q2: How does this compound react with carbene species?

A2: Research has shown that adamantylidenecarbene, generated photochemically, adds to this compound in a stereospecific manner. [] This reaction exemplifies the typical addition of carbenes to alkenes, forming cyclopropane derivatives. The stereospecificity suggests a concerted mechanism where both new bonds form simultaneously.

Q3: What is the stereochemical outcome of the reaction between this compound and the phenoxathiin cation radical?

A3: The phenoxathiin cation radical (PO•+) adds to this compound stereospecifically, yielding the erythro bisadduct. [] This reaction proceeds through an episulfonium cation radical intermediate, resulting in a trans addition across the double bond. Treatment of this bisadduct with basic alumina leads to elimination, forming a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)alkenes, with the (Z)-isomer being the dominant product. []

Q4: How can laser control mass spectrometry be used to differentiate between cis and trans isomers of 4-methyl-2-pentene?

A4: Laser control mass spectrometry (LCMS) utilizes shaped femtosecond laser pulses to induce molecular fragmentation and ionization. The differences in geometric structure between cis- and this compound influence their interaction with the laser pulses, resulting in unique fragmentation patterns. This allows for fast, accurate, and reproducible identification of the isomers. []

Q5: How do alkyl substituents affect the rate constant of reactions with hydroxyl radicals, and what is the specific rate constant for this compound?

A5: Studies have demonstrated a trend where increasing alkyl substitution on a double bond correlates with an increase in the rate constant for reactions with hydroxyl radicals. [] For this compound, the rate constant for its reaction with hydroxyl radicals has been determined to be (6.24 ± 0.08) × 10−11 cm3 molecule−1 s−1. [] This information is valuable for atmospheric chemistry models and understanding the fate of volatile organic compounds in the environment.

Q6: What stable conformations are adopted by this compound and how do they relate to the conformations of trans-1,4-polybutadiene?

A6: Infrared spectroscopy studies combined with normal frequency calculations revealed that for C-C bonds adjacent to a trans C=C bond, both cis and skew conformations are stable. [] Based on these findings and the spectral analysis of trans-1,4-polybutadiene, it can be inferred that both cis and skew conformations are present in the polymer chains, influencing its physical and mechanical properties. []

Q7: How does this compound participate in reactions involving the generation of ethoxycarbonylnitrene?

A7: In a two-phase system, the base decomposition of ethyl p-nitrophenylsulfonyloxycarbamate in the presence of this compound and a phase transfer catalyst yields both stereospecific and nonstereospecific addition products of ethoxycarbonylnitrene. [] This observation suggests that both singlet and triplet states of ethoxycarbonylnitrene are involved in the reaction mechanism.

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